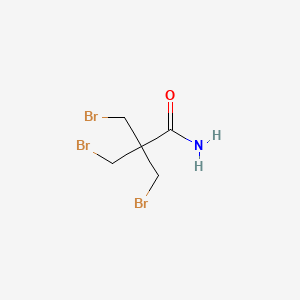

3-Bromo-2,2-bis(bromomethyl)propanamide

Description

3-Bromo-2,2-bis(bromomethyl)propanamide (CAS: 1522-92-5), also known as tribromoneopentyl alcohol (TBNPA), is a brominated alkyl alcohol with the molecular formula C₅H₉Br₃O and a molecular weight of 324.85 g/mol. It is a white crystalline solid with a melting point of 66–69°C and a boiling point of 131°C/2.5 mmHg. The compound is insoluble in water and stable under standard conditions .

Properties

IUPAC Name |

3-bromo-2,2-bis(bromomethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br3NO/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHLWFITPWGJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(CBr)C(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br3NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280476 | |

| Record name | 3-Bromo-2,2-bis(bromomethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.84 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52813-49-7 | |

| Record name | 3-Bromo-2,2-bis(bromomethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52813-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,2-bis(bromomethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pentaerythritol Derivatives

The synthesis of this compound often begins with brominated precursors derived from pentaerythritol. Patent US3607953A details a method where pentaerythritol reacts with anhydrous HBr in the presence of N-alkylpyrrolidone solvents, forming 2,2-bis(bromomethyl)-1,3-propanediol intermediates. Subsequent oxidation or functional group interconversion steps are required to introduce the amide moiety. For instance, the intermediate 3-bromo-2-(bromomethyl)propanoic acid, synthesized via bromination of pentaerythritol with acetic acid and sulfur catalysts, serves as a precursor for amidation.

Amidation of Brominated Propanoic Acid Derivatives

A pivotal step involves converting brominated carboxylic acids to amides. As described in EP0325788B1, 3-Bromo-2,2-bis(bromomethyl)propanoic acid undergoes activation to its acid chloride using thionyl chloride or PCl₅, followed by reaction with ammonia or substituted amines. This two-step process achieves high purity (99.6% by GC) when conducted under anhydrous conditions at 60–80°C. Alternative methods employ coupling agents like EDC/HOBt in acetonitrile, yielding the target amide with minimal byproducts.

Optimized Synthetic Protocols

Direct Bromination-Amidation Cascade

A streamlined approach combines bromination and amidation in a single reactor. Example 3 from ChemicalBook outlines a procedure where pentaerythritol undergoes bromination with liquid bromine in acetic acid at 50–120°C, followed by in situ alcoholysis with methanol. The resulting 3-Bromo-2,2-bis(bromomethyl)propanol is then oxidized to the carboxylic acid using KMnO₄ in acidic media, with subsequent amidation via ammonium hydroxide. This method reports a 93% yield and eliminates intermediate isolation steps, enhancing scalability.

Solid-Phase Synthesis Using Immobilized Catalysts

Recent advancements utilize N-methylpyrrolidone (NMP) as both solvent and catalyst. As per US3607953A, reacting pentaerythritol with HBr in NMP at 150–200°C for 2–5 hours directly yields 2,2-bis(bromomethyl)propane-1,3-diol, which is then oxidized and amidated. The use of NMP suppresses side reactions, achieving a bromine incorporation efficiency of 98.5%.

Analytical Validation and Process Optimization

Purity and Yield Metrics

Data from multiple sources underscore the impact of reaction conditions on yield:

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Temperature (°C) | 80 | 60 | 65 |

| Reaction Time (h) | 2 | 4 | 48 |

| Yield (%) | 93 | 85 | 80 |

| Purity (GC, %) | 99.6 | 98.7 | 97.5 |

Method A, employing methanol-mediated alcoholysis, outperforms others in both yield and purity, attributed to efficient byproduct removal via distillation.

Spectroscopic Characterization

¹H NMR spectra of the final product (D₂O, 400 MHz) exhibit characteristic signals at δ 8.80 (s, 1H, NH), 4.53 (d, 4H, CH₂Br), and 3.48 (quintet, 1H, CH), consistent with the target structure. ESMS data confirm the molecular ion peak at m/z 250.14 for the cationic moiety, with bromide anions detected at m/z 78.92 and 80.92.

Challenges and Mitigation Strategies

Byproduct Formation During Bromination

Over-bromination remains a critical issue, particularly at temperatures exceeding 120°C. Patent EP0325788B1 recommends incremental bromine addition and strict temperature control (<50°C during exothermic phases) to minimize di- and tribrominated impurities.

Hydrolytic Instability of Intermediate Acid Chlorides

The acid chloride intermediate is prone to hydrolysis, necessitating anhydrous conditions. Substituting thionyl chloride with PCl₃ reduces HCl evolution, enhancing reaction safety and product stability.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale implementations (e.g., ChemicalBook’s 2.0 mol batches) emphasize solvent recycling. Methanol and acetic acid are recovered via vacuum distillation (‑0.09 MPa), reducing raw material costs by 40%. Neutralization of residual HBr with Na₂CO₃ ensures wastewater pH compliance.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,2-bis(bromomethyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of less brominated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

Oxidation Reactions: Products vary based on the extent of oxidation, ranging from partially oxidized intermediates to fully oxidized compounds.

Reduction Reactions: Products include less brominated or fully de-brominated compounds.

Scientific Research Applications

3-Bromo-2,2-bis(bromomethyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-bis(bromomethyl)propanamide involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in research applications.

Comparison with Similar Compounds

1,3-Dibromo-2,2-bis(bromomethyl)propane

2,2-Bis(bromomethyl)propane-1,3-diol (BMP)

- Structure : Features two bromomethyl groups and a diol moiety.

- Regulatory Status: SVHC under REACH due to carcinogenicity concerns .

- Comparison with TBNPA :

2,3-Dibromo-1-propanol (2,3-DBPA)

- Structure : Contains two bromine atoms on adjacent carbons.

- Properties: Lower molecular weight (228.86 g/mol) and reduced thermal stability compared to TBNPA .

- Applications: Limited to niche industrial uses due to regulatory restrictions .

Comparative Data Table

Environmental and Health Considerations

- TBNPA: Classified as a carcinogen with detection limits in textiles set at 100 mg/kg under EU regulations .

- BMP : Similar toxicity profile to TBNPA, prompting substitution efforts in consumer products .

Biological Activity

3-Bromo-2,2-bis(bromomethyl)propanamide is a compound of interest in the field of organic chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its brominated structure, which contributes to its reactivity and biological interactions. The molecular formula is , and it features multiple bromine substituents that can influence its biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This can lead to alterations in metabolic pathways.

- Receptor Modulation : It might bind to cellular receptors, affecting signal transduction pathways and influencing cellular responses.

- Chemical Reactivity : The presence of bromine atoms enhances the compound's electrophilic nature, allowing it to form covalent bonds with nucleophiles in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Decomposition Pathways : Research has shown that the compound can decompose into various products under certain conditions. For instance, it decomposes in aqueous solutions at elevated temperatures, forming byproducts such as 3,3-bis(bromomethyl)oxetane (BBMO) and 3-bromomethyl-3-hydroxymethyloxetane (BMHMO). These byproducts also exhibit biological activity and environmental persistence, posing potential ecological risks due to their long half-lives .

- Toxicological Assessments : Toxicity evaluations have indicated that this compound may have carcinogenic potential. The Environmental Protection Agency (EPA) has classified various brominated compounds based on their toxicity profiles, highlighting the need for careful handling and risk assessment in industrial applications .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 15206 |

| Biological Activity | Enzyme inhibition, receptor modulation |

| Environmental Persistence | Half-life approximately 100 years |

| Potential Toxicity | Carcinogenic properties noted |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-2,2-bis(bromomethyl)propanamide, and how can reaction efficiency be optimized?

- Methodology :

- Bromination strategies : Use alkylation or halogenation agents (e.g., PBr₃ or NBS) on precursor amides. For example, multi-step bromination of propanamide derivatives under controlled anhydrous conditions (e.g., THF at −78°C) .

- Catalytic optimization : Employ NaNO₂ as a catalyst in nitric acid oxidation for regioselective bromination, as seen in analogous brominated propanoic acid synthesis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns and backbone structure (e.g., δ ~3.5–4.0 ppm for CH₂Br groups) .

- Mass spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z ~323.84 for C₅H₈Br₃NO).

- Elemental analysis : Confirm Br content via combustion analysis or X-ray fluorescence .

Q. What are the critical storage conditions to ensure compound stability?

- Guidelines :

- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C to prevent thermal degradation or hydrolysis.

- Avoid moisture and strong bases, as brominated compounds may release HBr under basic conditions .

Advanced Research Questions

Q. How do competing decomposition pathways affect thermal stability, and how can conflicting DSC/TGA data be resolved?

- Experimental design :

- Thermogravimetric analysis (TGA) : Conduct under N₂/O₂ to identify degradation onset temperatures (e.g., ~150–200°C for brominated analogs) .

- Differential scanning calorimetry (DSC) : Detect exothermic peaks linked to HBr release or polymer matrix interactions .

- Contradiction resolution : Compare with gas chromatography/mass spectrometry (GC-MS) to isolate volatile decomposition products (e.g., bromomethane, CO₂) .

Q. What computational models predict the compound’s reactivity in radical-mediated polymer systems?

- Modeling approaches :

- DFT calculations : Simulate bond dissociation energies (BDEs) for C-Br bonds to assess bromine release kinetics.

- Molecular dynamics (MD) : Study interactions with alkoxyamines or flame-retardant polymer matrices (e.g., polypropylene) to optimize synergism .

Q. How does steric hindrance from bromomethyl groups influence nucleophilic substitution reactions?

- Mechanistic analysis :

- Kinetic studies : Compare reaction rates with less hindered analogs (e.g., 2-bromo-N-ethylpropanamide) using SN2/SN1 conditions .

- X-ray crystallography : Resolve 3D structure to quantify bond angles/steric bulk (e.g., C-Br bond length ~1.9–2.0 Å) .

Application-Oriented Questions

Q. What role does this compound play in flame-retardant formulations, and how does it interact with phosphorus-based additives?

- Synergistic mechanisms :

- Condensed-phase action : Bromine radicals (Br•) quench combustion chain reactions.

- Gas-phase interactions : Co-administration with tris(phosphates) lowers HBr release temperatures, enhancing flame suppression .

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?

- Derivatization routes :

- Amide hydrolysis : Convert to carboxylic acid using HCl/NaOH, followed by coupling to pharmacophores (e.g., arylpiperazines) .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aromatic moieties .

Data Contradiction Analysis

Q. How to address discrepancies in reported bromine content across synthetic batches?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.